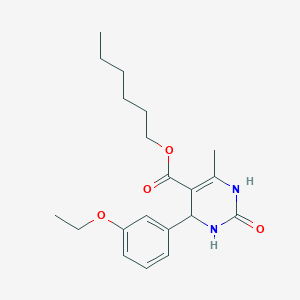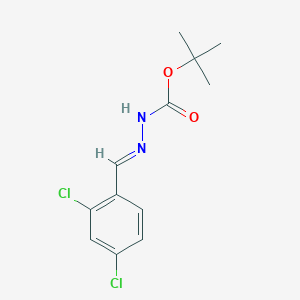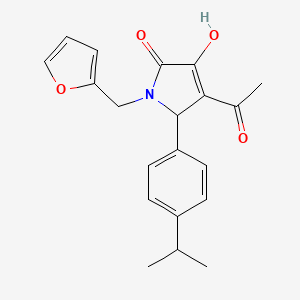
3,5-Bis(2,4-dimethylphenyl)-1,3,5-thiadiazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(2,4-dimethylphenyl)-1,3,5-thiadiazinane-2-thione is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2,4-dimethylphenyl)-1,3,5-thiadiazinane-2-thione typically involves the reaction of 2,4-dimethylaniline with carbon disulfide and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,5-Bis(2,4-dimethylphenyl)-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Nitro, halogen, and sulfonyl derivatives of the aromatic rings.
科学的研究の応用
3,5-Bis(2,4-dimethylphenyl)-1,3,5-thiadiazinane-2-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3,5-Bis(2,4-dimethylphenyl)-1,3,5-thiadiazinane-2-thione involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its aromatic rings and sulfur-containing moiety can interact with biological membranes and proteins, affecting their function.
類似化合物との比較
Similar Compounds
3,5-Bis(2,4-dimethylphenyl)-1H-pyrazole: Another heterocyclic compound with similar aromatic rings but different heteroatoms in the ring structure.
Tris(3,5-dimethylphenyl)phosphine: Contains similar aromatic rings but with a phosphorus atom instead of sulfur and nitrogen.
Uniqueness
3,5-Bis(2,4-dimethylphenyl)-1,3,5-thiadiazinane-2-thione is unique due to its specific combination of sulfur and nitrogen atoms in the ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form coordination complexes makes it a versatile compound in scientific research and industrial applications.
特性
分子式 |
C19H22N2S2 |
|---|---|
分子量 |
342.5 g/mol |
IUPAC名 |
3,5-bis(2,4-dimethylphenyl)-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C19H22N2S2/c1-13-5-7-17(15(3)9-13)20-11-21(19(22)23-12-20)18-8-6-14(2)10-16(18)4/h5-10H,11-12H2,1-4H3 |
InChIキー |
AESRZCAQBGLAAW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2CN(C(=S)SC2)C3=C(C=C(C=C3)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate](/img/structure/B14949035.png)
![3-(4-Chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B14949038.png)



![4-chloro-N-{3-[5,5-dimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenyl}benzamide](/img/structure/B14949047.png)

![N-(4-{[(2E)-2-(3,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14949073.png)


![1-[3-Acetyl-2-(4-fluorophenyl)-6-hydroxy-6-methyl-4-(4-toluidino)-3-cyclohexenyl]-1-ethanone](/img/structure/B14949098.png)
![4-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzenesulfonamide](/img/structure/B14949104.png)
![1-(4-Ethoxyphenyl)-4-{4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B14949110.png)
